3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide

Description

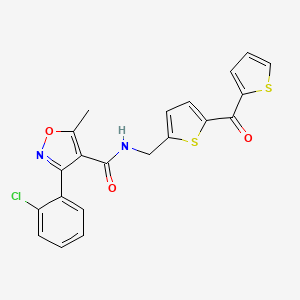

This compound is a multifunctional heterocyclic carboxamide featuring an isoxazole core substituted with a 2-chlorophenyl group and a methyl group. The carboxamide side chain is further modified with a thiophene-2-carbonyl-substituted thiophenemethyl moiety.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S2/c1-12-18(19(24-27-12)14-5-2-3-6-15(14)22)21(26)23-11-13-8-9-17(29-13)20(25)16-7-4-10-28-16/h2-10H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPSWQMHVZGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

Attachment of the Thiophene Groups: The thiophene groups can be introduced through coupling reactions, such as Suzuki or Stille coupling.

Final Amidation: The carboxylic acid group on the isoxazole ring is converted to the carboxamide through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: Isoxazole derivatives are often used as ligands in catalytic reactions.

Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

Enzyme Inhibition: Isoxazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme mechanisms.

Antimicrobial Activity: These compounds often exhibit antimicrobial properties and can be used in the development of new antibiotics.

Medicine

Drug Development: Isoxazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Agriculture: These compounds can be used as agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs:

Key Observations :

- Core Heterocycles: The target compound’s isoxazole core is distinct from thiazole () or tetrazole () analogs. Isoxazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to thiadiazoles () .

- Molecular Weight : The target compound’s higher molecular weight (~481.9) compared to other analogs suggests increased steric bulk, which may influence bioavailability and permeability .

Research Findings and Challenges

- : Demonstrates that methylthiophene-substituted isoxazoles (e.g., compound 45p) exhibit moderate bioactivity, suggesting that the target compound’s thiophene-2-carbonyl substitution could amplify potency .

- : Highlights purity challenges (42% vs. 99% in analogs), underscoring the need for rigorous purification in the target compound’s synthesis .

- and : Structural variations in the carboxamide side chain significantly alter pharmacokinetic profiles, emphasizing the target compound’s optimized design for target selectivity .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the existing literature on its biological activity, including its effects on immune functions, cytotoxicity against cancer cell lines, and possible mechanisms of action.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Chlorophenyl group : Enhances lipophilicity and biological activity.

- Thiophene moiety : Known for its role in various pharmacological activities.

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The specific compound has shown promise in several studies.

Immunomodulatory Effects

Isoxazole derivatives have been reported to modulate immune functions. For instance:

- In vitro studies indicate that certain isoxazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human blood cultures, suggesting potential for use as immunosuppressive agents .

- In vivo studies demonstrated that these compounds can stimulate the inductive phase of delayed-type hypersensitivity (DTH) while inhibiting the eliciting phase, indicating a complex role in immune regulation .

Anticancer Activity

Several studies have evaluated the anticancer properties of isoxazole derivatives:

- A series of isoxazole-amide analogues were synthesized and tested against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers. Compounds similar to the target compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

- Notably, certain derivatives induced apoptosis in Hep3B cells while reducing necrosis rates significantly, highlighting their potential as effective anticancer agents .

The mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses based on related compounds include:

- Inhibition of cell signaling pathways : Similar compounds have been shown to inhibit LPS-induced signaling pathways that are crucial for inflammatory responses .

- Modulation of gene expression : Research suggests that isoxazole derivatives can upregulate or downregulate key genes involved in immune responses, which may contribute to their immunosuppressive effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Immunomodulation | Inhibition of TNF-alpha production; modulation of DTH responses |

| Anticancer Activity | Significant cytotoxicity against MCF-7, HeLa, and Hep3B cell lines |

| Mechanism Insights | Inhibition of inflammatory pathways; modulation of gene expression |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 | 39.80 | Apoptosis induction |

| Compound 2 | HeLa | 15.48 | Cell cycle arrest (G2/M) |

| Compound 3 | Hep3B | 23.00 | Reduced alpha-fetoprotein |

Case Studies

- Case Study on Immunomodulatory Effects : A study examined the effects of an isoxazole derivative on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in PHA-induced proliferation and TNF-alpha production, supporting its use as a potential immunosuppressive agent.

- Case Study on Anticancer Activity : In a comparative study involving several cancer cell lines, an analogue similar to the target compound was found to reduce cell viability significantly while promoting apoptosis over necrosis. This suggests a favorable therapeutic index for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.